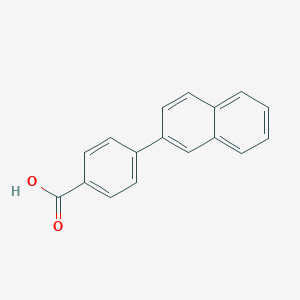

N-(3-Oxooctanoyl)-DL-homoserina lactona

Descripción general

Descripción

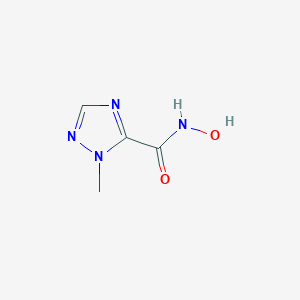

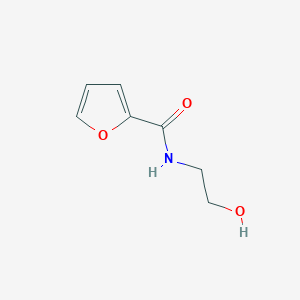

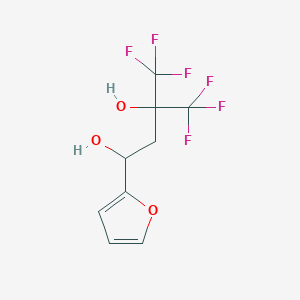

3-oxo-N-(2-oxooxolan-3-yl)octanamide, also known as 3-Oxa-N-Octanamide, is a small molecule that has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of octanamide, which is a carbon-based molecule with eight carbon atoms and one nitrogen atom. 3-Oxa-N-Octanamide has a variety of interesting properties and has been used in a number of scientific research applications.

Aplicaciones Científicas De Investigación

Iniciación de la Resistencia de las Plantas contra Patógenos

“N-(3-Oxooctanoyl)-DL-homoserina lactona” inicia la resistencia de las plantas contra patógenos necrotroficos como Pectobacterium carotovorum mediante la coordinación de las vías de señalización del ácido jasmónico y la auxina . Mejora la resistencia de Arabidopsis a las bacterias hemibiotróficas Pseudomonas syringae pv. tomato DC3000 mediante la iniciación de la vía del ácido salicílico (SA) .

Función en la Detección de Quórum

Muchas bacterias gramnegativas utilizan pequeñas moléculas de señal, como las lactonas de N-acil-homoserina (AHL), para comunicarse entre sí y coordinar sus comportamientos colectivos .

Función en las Respuestas de Defensa en las Plantas

Las señales de detección de quórum de cadena larga juegan un papel en la iniciación de las respuestas de defensa en las plantas .

Degradación de AHLs

La lactonasa de N-acilhomoserina degrada el anillo lactona de los AHLs para lograr la supresión del quórum de los genes de virulencia fitopatógenos .

Atenuación de la Infección Bacteriana Patógena

Se han desarrollado nanoflores híbridas basadas en lactonasa de N-acilhomoserina como un nuevo y eficiente reactivo de biocontrol con un efecto de control significativo, una excepcional adaptabilidad ambiental y tolerancia .

Función en la Patogenicidad de las Plantas

Escherichia coli BL21-pET28a- KaAhl recombinante que produce proteínas KaAhl podría inhibir eficazmente la patogenicidad de las plantas de Erwinia carotovorum durante 72 h .

Mecanismo De Acción

Target of Action

N-(3-Oxooctanoyl)-DL-homoserine lactone is a microbial quorum-sensing signaling molecule . It primarily targets the TraR and TraI proteins of Agrobacterium tumefaciens . These proteins mediate cell-density-dependent expression of the Ti plasmid tra regulon . TraI synthesizes the autoinducer pheromone N-(3-Oxooctanoyl)-DL-homoserine lactone, while TraR is a responsive transcriptional activator .

Mode of Action

The interaction of N-(3-Oxooctanoyl)-DL-homoserine lactone with its targets results in significant changes. It stimulates the tra gene expression . The compound enhances the affinity of TraR either for other TraR monomers or for DNA binding sites . Overexpression of TraR potentiates this interaction by mass action .

Biochemical Pathways

N-(3-Oxooctanoyl)-DL-homoserine lactone is involved in the quorum sensing (QS) system . QS is used by bacteria to regulate their gene expression in a density-dependent manner . This mechanism is mediated by the constant synthesis and perception of small signaling molecules, which proportionally increase in concentration with increasing cell numbers .

Pharmacokinetics

It’s known that the compound can be produced by agrobacterium tumefaciens f2 . After the addition of exogenous N-(3-Oxooctanoyl)-DL-homoserine lactone, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Result of Action

The molecular and cellular effects of N-(3-Oxooctanoyl)-DL-homoserine lactone’s action are significant. In wild-type strains, only N-(3-Oxooctanoyl)-DL-homoserine lactone significantly stimulates tra gene expression, while many autoinducer analogs are potent antagonists . The microbial flocculant production increased by 1.55 times and the flocculation efficiency increased by 10.96% under certain fermentation conditions .

Action Environment

The action, efficacy, and stability of N-(3-Oxooctanoyl)-DL-homoserine lactone are influenced by environmental factors. For instance, the optimal fermentation conditions for adding N-(3-Oxooctanoyl)-DL-homoserine lactone were found to be 0.22 μM N-(3-Oxooctanoyl)-DL-homoserine lactone at 30.36 °C and an initial pH of 8.11 .

Análisis Bioquímico

Biochemical Properties

N-(3-Oxooctanoyl)-DL-homoserine lactone interacts with various enzymes and proteins. For instance, it is the substrate for the enzyme N-acylhomoserine lactonase, which degrades the lactone ring of AHLs to achieve quorum quenching of phytopathogenic virulence genes . The recombinant enzyme displayed maximum hydrolysis activity of 0.64 U/mg toward N-(3-oxooctanoyl)-L-homoserine lactone at 30°C and pH 8.0 .

Cellular Effects

This compound has distinct cellular effects mediated through changes in gene expression . It can either activate or suppress gene expression and biofilm formation . After the addition of exogenous N-(3-Oxooctanoyl)-DL-homoserine lactone, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Molecular Mechanism

The molecular mechanism of N-(3-Oxooctanoyl)-DL-homoserine lactone involves its role in quorum sensing. When the concentration of this autoinducer reaches a threshold level, it binds to a specific receptor protein, triggering a signal transduction cascade that results in population-wide changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N-(3-Oxooctanoyl)-DL-homoserine lactone can change over time in laboratory settings. For example, in a study involving Agrobacterium tumefaciens F2, it was observed that recombinant Escherichia coli BL21-pET28a-KaAhl producing KaAhl proteins could effectively inhibit the plant pathogenicity of Erwinia carotovora for 72 hours .

Metabolic Pathways

N-(3-Oxooctanoyl)-DL-homoserine lactone is involved in the quorum sensing pathway, a key metabolic pathway in gram-negative bacteria . It is synthesized by the enzyme LuxI and binds to the receptor protein LuxR when its concentration reaches a threshold level .

Transport and Distribution

N-(3-Oxooctanoyl)-DL-homoserine lactone is a small, diffusible signaling molecule that can freely diffuse into and out of cells . Its distribution within cells and tissues is likely influenced by its role in quorum sensing and its interactions with various proteins and enzymes.

Subcellular Localization

The subcellular localization of N-(3-Oxooctanoyl)-DL-homoserine lactone is not well-defined due to its small size and diffusible nature. Given its role in quorum sensing, it is likely to be found in the cytoplasm where it can interact with its target proteins and enzymes .

Propiedades

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMGCFNLNFLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403631 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-27-1 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3OC8HSL affect Brenneria rubrifaciens even though it's not a primary signaling molecule produced by this bacterium?

A1: While Brenneria rubrifaciens primarily produces N-(3-oxohexanoyl)-homoserine lactone (3OC6HSL) and N-hexanoyl-homoserine lactone (C6HSL) for quorum sensing [], research indicates that 3OC8HSL, an AHL produced by other bacterial species, can also influence its behavior. Specifically, 3OC8HSL can induce rubrifacine production in a B. rubrifaciens bruI mutant strain, which lacks the ability to produce its own AHLs []. This suggests potential cross-talk between different bacterial species via AHL signaling molecules. Furthermore, 3OC8HSL can restore the ability of the bruI mutant to elicit a hypersensitive response (HR) in tobacco leaves, indicating its influence on the pathogenicity of B. rubrifaciens []. This highlights the complex interplay of AHL signaling in bacterial communities and their interactions with host plants.

Q2: What is the significance of the observation that 3OC8HSL induces rubrifacine production in a B. rubrifaciens bruI mutant?

A2: The induction of rubrifacine production by 3OC8HSL in the B. rubrifaciens bruI mutant has several key implications. Firstly, it suggests that the bruR gene, which is adjacent to bruI and encodes a LuxR homologue, may be involved in recognizing and responding to a broader range of AHLs beyond those primarily produced by B. rubrifaciens []. Secondly, the ability of 3OC8HSL to restore both rubrifacine production and the HR in the bruI mutant suggests a link between these phenotypes and quorum sensing []. This provides valuable insights into the role of quorum sensing in regulating virulence factors and the interaction of B. rubrifaciens with its host.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)